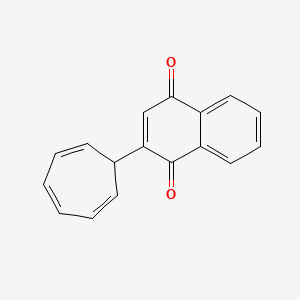
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione is an organic compound that features a unique structure combining a cycloheptatriene ring and a naphthalene-1,4-dione moiety
Méthodes De Préparation
The synthesis of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclohepta-2,4,6-trien-1-one with naphthalene-1,4-dione under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. .
Applications De Recherche Scientifique
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability
Mécanisme D'action
The mechanism of action of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies using techniques such as NMR and EPR spectroscopy have provided insights into its mode of action .
Comparaison Avec Des Composés Similaires
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene-1,4-dione can be compared with similar compounds such as:
Tropone: A related compound with a cycloheptatriene ring and a ketone group.
Hinokitiol: A derivative of tropolone with antimicrobial and antioxidant activities.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61609-30-1 |
|---|---|
Formule moléculaire |
C17H12O2 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
2-cyclohepta-2,4,6-trien-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O2/c18-16-11-15(12-7-3-1-2-4-8-12)17(19)14-10-6-5-9-13(14)16/h1-12H |
Clé InChI |
IXSUJFXFDJEZHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14589469.png)
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)
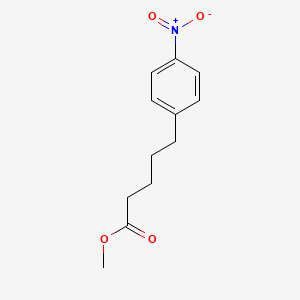
![4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid](/img/structure/B14589477.png)
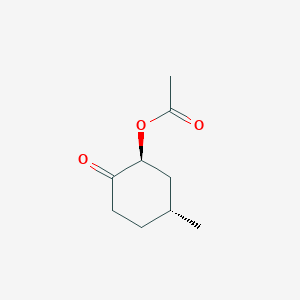

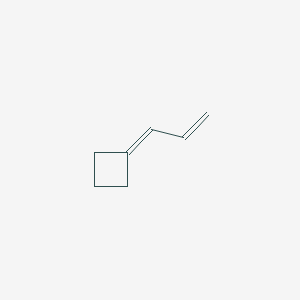
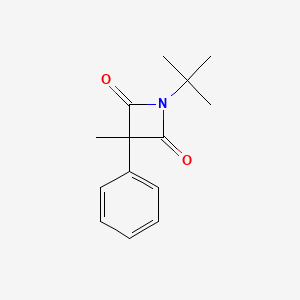
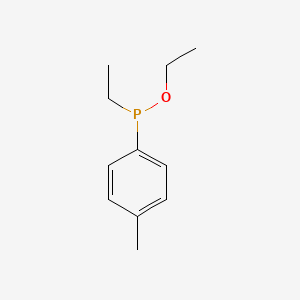
![Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B14589525.png)
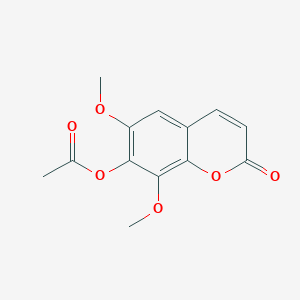

![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
